1-Boc-Piperidin-3-Ylpropionic Acid

CAS No.: 352004-58-1

Cat. No.: VC1997574

Molecular Formula: C13H23NO4

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 352004-58-1 |

|---|---|

| Molecular Formula | C13H23NO4 |

| Molecular Weight | 257.33 g/mol |

| IUPAC Name | 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid |

| Standard InChI | InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) |

| Standard InChI Key | ZVYVZEUADCRFHK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CCC(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CCC(=O)O |

Introduction

Chemical Structure and Properties

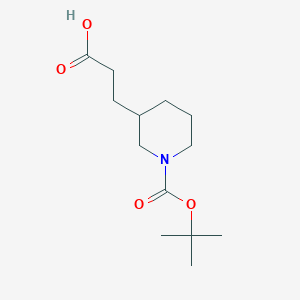

1-Boc-Piperidin-3-ylpropionic acid, also known as N-Boc-3-piperidinepropionic acid or 3-[1-(tert-butoxycarbonyl)piperidin-3-yl]propanoic acid, belongs to the class of tertiary amines and functionalized amino acids. The molecular structure features a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen and a propionic acid chain at the 3-position.

Physicochemical Properties

The table below summarizes the key physicochemical properties of 1-Boc-Piperidin-3-ylpropionic acid:

| Property | Value |

|---|---|

| CAS Number | 352004-58-1 |

| Molecular Formula | C13H23NO4 |

| Molecular Weight | 257.33 g/mol |

| Appearance | White to pale brown powder/solid |

| Density | 1.102±0.06 g/cm³ (Predicted) |

| Boiling Point | 386.4±15.0 °C (Predicted) |

| Flash Point | 187.5 °C |

| Vapor Pressure | 4.83E-07 mmHg at 25 °C |

| pKa | 4.73±0.10 (Predicted) |

| Storage Condition | Sealed in dry container at room temperature |

The compound contains a carboxylic acid group, which contributes to its acidic properties with a predicted pKa of 4.73 . The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, making the compound stable under basic conditions but labile under acidic conditions.

Synthesis Methods

Several approaches have been developed for synthesizing 1-Boc-Piperidin-3-ylpropionic acid and related compounds. These methods typically involve multi-step processes focusing on the functionalization of the piperidine ring and protection of the nitrogen.

Synthesis via 3-Hydroxypyridine

One established method for synthesizing related Boc-protected piperidine derivatives starts with 3-hydroxypyridine as a raw material:

-

Reduction of 3-hydroxypyridine with sodium borohydride in alkaline solution (0.5-10 hours at -5°C to 100°C)

-

Protection of the piperidine ring nitrogen with tert-butyl dicarbonate (BOC) in an organic solvent under alkaline conditions (30 min to 10 hours at -10°C to 50°C)

-

Oxidation using appropriate oxidizing agents

This approach typically yields the desired product with high purity (>98%) and good total recovery rates (around 80%) .

Alternative Synthesis Route

An alternative synthetic route for N-Boc-3-piperidone, which could be modified to obtain 1-Boc-Piperidin-3-ylpropionic acid, involves:

-

Reacting 3-hydroxyl pyridine with benzyl bromide in an organic solvent to obtain an N-benzyl-3-hydroxyl pyridine quaternary ammonium salt

-

Reducing with sodium borohydride to obtain N-benzyl-3-hydroxyl piperidine

-

Reacting with di-tert-butyl dicarbonate ester under hydrogen protection and palladium-carbon catalyst to obtain N-Boc-3-hydroxyl piperidine

-

Further functionalization to introduce the propionic acid group

This method offers advantages including shorter synthesis routes, easier separation and purification of reactants, reduced production costs, decreased energy consumption, and less environmental pollution .

Applications in Research and Industry

1-Boc-Piperidin-3-ylpropionic acid plays significant roles in various scientific and industrial applications, primarily in pharmaceutical research and organic synthesis.

Pharmaceutical Development

The compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly:

-

Analgesics and anti-inflammatory drugs

-

Protease activated receptor 2 agonists

-

Selective 5-HT6 antagonists

-

Kinesin Eg5 inhibitors

-

Selective ketone histone deacetylase inhibitors

-

JNK2 and JNK3 inhibitors

Peptide Synthesis

As a functionalized amino acid derivative, 1-Boc-Piperidin-3-ylpropionic acid is commonly used in peptide chemistry as a building block for creating complex peptide structures, enhancing the efficiency of drug design . The Boc-protected nitrogen makes it compatible with standard solid-phase peptide synthesis protocols.

Research Applications

The compound has found use in various research fields:

-

Neuroscience research: Its piperidine structure makes it valuable for studying neurotransmitter systems and developing treatments for neurological disorders

-

Bioconjugation techniques: Its functional groups allow for easy conjugation with biomolecules, facilitating the development of targeted drug delivery systems

-

Material science: Used to modify polymers, improving their properties for applications in coatings and adhesives

Related Compounds and Derivatives

Structural Relatives

Several compounds closely related to 1-Boc-Piperidin-3-ylpropionic acid have been developed and studied:

-

3-(Piperidin-3-yl)propanoic acid hydrochloride (CAS: 71985-82-5): The unprotected form of the compound, useful as a precursor

-

1-Piperidinepropionic acid (CAS: 26371-07-3): A related structure lacking the Boc protecting group and with a different substitution pattern

-

2-(Boc-amino)-3-(piperidin-3-yl)propionic acid (CAS: 117049-94-2): A derivative with an amino group in the alpha position to the carboxylic acid

Functional Derivatives

The compound can undergo various transformations to produce functional derivatives for specific applications:

-

Esterification of the carboxylic acid group for improved lipophilicity

-

Removal of the Boc group under acidic conditions to enable further functionalization of the piperidine nitrogen

-

Amide formation through the carboxylic acid for conjugation to other molecules

Recent Research Developments

Recent pharmaceutical research has utilized 1-Boc-Piperidin-3-ylpropionic acid and related compounds in the development of novel therapeutic agents. One notable example involves the chemical modulation of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffolds as NLRP3 inhibitors .

The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome plays a crucial role in the innate immune response and has been implicated in various inflammatory diseases. Compounds containing piperidine moieties similar to 1-Boc-Piperidin-3-ylpropionic acid have been developed and tested for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in human macrophages .

This research demonstrates the versatility of piperidine-based compounds as building blocks for developing targeted therapeutics with specific biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume